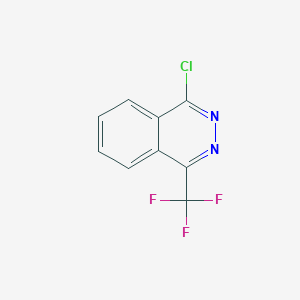

Phthalazine, 1-chloro-4-(trifluoromethyl)-

Description

Contextual Significance of Halogenated Trifluoromethylated Heterocycles

Halogenated and trifluoromethylated heterocycles are of paramount importance in contemporary drug discovery and materials science. The incorporation of a trifluoromethyl (CF₃) group into a heterocyclic ring can significantly alter the molecule's physicochemical properties. nih.gov The CF₃ group is known for its high metabolic stability due to the strength of the carbon-fluorine bond. nih.gov It often enhances the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability. nih.gov Furthermore, its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, which is a critical factor in the binding affinity of a drug candidate to its biological target. nih.govchemeo.com

Halogen atoms, such as chlorine, also play a crucial role in medicinal chemistry. chemicalbook.com They can participate in halogen bonding, a noncovalent interaction that can contribute to the binding affinity and selectivity of a ligand for a protein. The presence of a chlorine atom on a heterocyclic core also provides a reactive handle for further chemical modifications, allowing for the diversification of a compound library. zenodo.org The combination of both halogen and trifluoromethyl substituents on a heterocyclic scaffold, such as in 1-chloro-4-(trifluoromethyl)phthalazine, therefore offers a powerful strategy for fine-tuning the properties of a molecule for specific applications.

Overview of the Phthalazine (B143731) Core in Contemporary Organic Synthesis

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. uni.lu Phthalazine derivatives have been reported to exhibit a wide range of biological activities, including use as anticancer and anti-inflammatory agents. nih.govchemicalbook.com The phthalazine core's utility is further enhanced by its synthetic accessibility and the ease with which it can be functionalized. nih.govsigmaaldrich.com

The chlorine atom in 1-chlorophthalazine (B19308) derivatives is particularly susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups at this position. zenodo.orgresearchgate.netuni.luchemicalbook.com This reactivity is a cornerstone of the use of chlorophthalazines as intermediates in the synthesis of diverse libraries of compounds for biological screening. For instance, the reaction of 1-chlorophthalazines with amines, thiols, or alcohols can be used to generate a plethora of derivatives with distinct pharmacological profiles. nih.govchemicalbook.com

Scope and Research Objectives for 1-Chloro-4-(trifluoromethyl)phthalazine Investigations

The investigation of Phthalazine, 1-chloro-4-(trifluoromethyl)- is driven by several key research objectives. A primary goal is its utilization as a versatile intermediate in the synthesis of novel, highly functionalized phthalazine derivatives. The presence of the trifluoromethyl group is anticipated to confer unique electronic properties and metabolic stability to the resulting molecules, while the chloro group serves as a key site for synthetic elaboration.

Research efforts involving this compound are often aimed at exploring its potential in medicinal chemistry. The synthesis of derivatives via nucleophilic substitution of the chlorine atom allows for the systematic exploration of structure-activity relationships (SAR). For example, studies might focus on synthesizing a series of compounds where the chloro group is replaced by various amino or thioether moieties to identify potent inhibitors of specific enzymes or receptors. The trifluoromethyl group in these derivatives is expected to play a significant role in modulating their biological activity.

Another research objective is the investigation of the fundamental chemical reactivity of this bifunctionalized heterocycle. Understanding how the electron-withdrawing trifluoromethyl group influences the reactivity of the chloro-substituted position is of academic interest and provides valuable insights for the design of new synthetic methodologies.

Physicochemical Properties and Synthesis

The key identifiers and physicochemical properties of Phthalazine, 1-chloro-4-(trifluoromethyl)- are summarized in the table below. The data is a combination of information from chemical suppliers and predicted values from computational models.

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-(trifluoromethyl)phthalazine | sigmaaldrich.com |

| Molecular Formula | C₉H₄ClF₃N₂ | |

| Molecular Weight | 232.59 g/mol | sigmaaldrich.com |

| CAS Number | 1237522-70-1 | sigmaaldrich.com |

| InChI Key | YQQCNRMPZMVRJJ-UHFFFAOYSA-N | sigmaaldrich.com |

| Predicted XlogP | 3.0 | |

| Purity | 95% | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Synthesis of 1-chloro-4-(trifluoromethyl)phthalazine

While a specific synthetic procedure for Phthalazine, 1-chloro-4-(trifluoromethyl)- is not extensively detailed in peer-reviewed literature, a highly analogous synthesis for a related compound, 1,4-dichloro-6-(trifluoromethyl)phthalazine (B3326561), has been reported. chemicalbook.com This suggests a plausible synthetic route starting from a corresponding phthalazinone precursor.

The likely synthesis would involve the treatment of 4-(trifluoromethyl)phthalazin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine. The reaction would typically be carried out under reflux conditions. The workup procedure would involve quenching the reaction mixture, followed by extraction and purification by column chromatography to yield the desired product. chemicalbook.com

A similar multi-step synthesis has been reported for other 1-chlorophthalazine derivatives, which generally involves the cyclization of a substituted benzoic acid derivative with hydrazine (B178648) to form the phthalazinone, followed by chlorination. nih.gov

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of Phthalazine, 1-chloro-4-(trifluoromethyl)- , which are useful for its identification via mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.00879 | 141.8 |

| [M+Na]⁺ | 254.99073 | 154.0 |

| [M-H]⁻ | 230.99423 | 140.1 |

| [M+NH₄]⁺ | 250.03533 | 159.3 |

| [M+K]⁺ | 270.96467 | 148.1 |

This table is interactive. Users can sort the data by clicking on the table headers.

Structure

3D Structure

Properties

CAS No. |

1237522-70-1 |

|---|---|

Molecular Formula |

C9H4ClF3N2 |

Molecular Weight |

232.59 g/mol |

IUPAC Name |

1-chloro-4-(trifluoromethyl)phthalazine |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-6-4-2-1-3-5(6)7(14-15-8)9(11,12)13/h1-4H |

InChI Key |

YQQCNRMPZMVRJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 4 Trifluoromethyl Phthalazine

Nucleophilic Displacement Reactions of the Chlorine Atom

The chlorine atom at the C1 position of the phthalazine (B143731) ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of the electron-withdrawing trifluoromethyl group at the C4 position and the adjacent nitrogen atom in the heterocyclic ring. While specific experimental data for 1-chloro-4-(trifluoromethyl)phthalazine is not extensively detailed in publicly available literature, the reactivity can be inferred from closely related 1-chlorophthalazine (B19308) derivatives.

Reactions with Nitrogen-Based Nucleophiles

The reaction of 1-chlorophthalazines with nitrogen-based nucleophiles is a well-established method for the synthesis of a diverse range of derivatives. For instance, studies on analogous compounds like 1-chloro-4-(4-phenoxyphenyl)phthalazine have shown that it readily reacts with various nitrogen nucleophiles such as hydrazine (B178648) hydrate (B1144303), phenylhydrazine, and aromatic amines. researchgate.net It is anticipated that 1-chloro-4-(trifluoromethyl)phthalazine would undergo similar transformations.

In a typical reaction, the nitrogen nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction conditions for such substitutions generally involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid.

For example, new 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized through the reaction of 1,4-dichloro-6-substituted phthalazines with benzylamines. acs.org This further supports the feasibility of substituting the chlorine atom in 1-chloro-4-(trifluoromethyl)phthalazine with various amines to produce the corresponding 1-amino-4-(trifluoromethyl)phthalazine derivatives.

Table 1: Representative Nucleophilic Displacement Reactions with Nitrogen-Based Nucleophiles on Analogous 1-Chlorophthalazines

| Nucleophile | Product Type | Reference |

| Hydrazine Hydrate | 1-Hydrazinyl-4-substituted-phthalazine | researchgate.net |

| Phenylhydrazine | 1-(2-Phenylhydrazinyl)-4-substituted-phthalazine | researchgate.net |

| Aromatic Amines | 1-(Arylamino)-4-substituted-phthalazine | researchgate.netacs.org |

This table is illustrative and based on the reactivity of analogous compounds.

Reactions with Oxygen and Sulfur-Based Nucleophiles

Similar to nitrogen nucleophiles, oxygen and sulfur-based nucleophiles are expected to react with 1-chloro-4-(trifluoromethyl)phthalazine to yield the corresponding ethers and thioethers. The reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with sodium methoxide (B1231860) and sodium thiomethoxide serves as a good model for these transformations. researchgate.net These reactions typically proceed under basic conditions to generate the more potent alkoxide or thiolate nucleophiles.

The resulting 1-alkoxy- and 1-alkylthio-4-(trifluoromethyl)phthalazine derivatives are valuable intermediates for further synthetic modifications.

Table 2: Representative Nucleophilic Displacement Reactions with Oxygen and Sulfur-Based Nucleophiles on an Analogous 1-Chlorophthalazine

| Nucleophile | Product Type | Reference |

| Sodium Methoxide | 1-Methoxy-4-substituted-phthalazine | researchgate.net |

| Sodium Thiomethoxide | 1-(Methylthio)-4-substituted-phthalazine | researchgate.net |

This table is illustrative and based on the reactivity of analogous compounds.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability and significant influence on the electronic properties of the aromatic ring to which it is attached.

Stability and Potential for Further Derivatization or Fluorine Chemistry

The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, rendering this group generally stable and resistant to chemical transformation under standard reaction conditions. This stability is a key feature in its widespread use in the development of pharmaceuticals and agrochemicals.

However, under specific and often harsh conditions, the trifluoromethyl group can undergo reactions. These transformations are not common but represent an area of active research. For most synthetic applications involving 1-chloro-4-(trifluoromethyl)phthalazine, the trifluoromethyl group is considered a stable spectator group.

Role in Electron-Withdrawing Effects on the Phthalazine Core

The primary role of the trifluoromethyl group in 1-chloro-4-(trifluoromethyl)phthalazine is its powerful electron-withdrawing effect. This effect operates through both inductive and resonance mechanisms, although the inductive effect is generally considered dominant. This strong electron withdrawal has two major consequences for the reactivity of the molecule:

Activation towards Nucleophilic Aromatic Substitution: The trifluoromethyl group significantly depletes the electron density of the phthalazine ring system. This depletion is most pronounced at the ortho and para positions relative to the trifluoromethyl group. Consequently, the C1 carbon atom becomes more electrophilic and, therefore, more susceptible to attack by nucleophiles, facilitating the displacement of the chlorine atom as described in section 3.1.

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the reduced electron density in the benzene (B151609) portion of the phthalazine ring makes it less susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution on the Phthalazine Ring System

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. However, in the case of 1-chloro-4-(trifluoromethyl)phthalazine, this type of reaction is expected to be challenging. The benzene ring is part of a heteroaromatic system containing two deactivating nitrogen atoms. Furthermore, it is substituted with two electron-withdrawing groups: the chlorine atom and the trifluoromethyl group.

Both the chloro and trifluoromethyl groups are deactivating and, for the chloro group, ortho-, para-directing, while the trifluoromethyl group is meta-directing. The combined deactivating effect of the heterocyclic nitrogen atoms and these two substituents makes the benzene ring highly electron-deficient and thus, significantly less reactive towards electrophiles. While no specific examples of electrophilic aromatic substitution on 1-chloro-4-(trifluoromethyl)phthalazine are documented, any such reaction would likely require very harsh conditions and would be expected to proceed with low yield and potentially poor regioselectivity.

Transition Metal-Catalyzed Coupling Reactions at Substituted Positions

The chlorine atom on the phthalazine core serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their efficient coupling. organic-chemistry.org For substrates like 1-chloro-4-(trifluoromethyl)phthalazine, the electron-deficient nature of the heterocyclic ring, further enhanced by the trifluoromethyl group, facilitates the initial oxidative addition step in the catalytic cycle.

Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have proven effective for the Suzuki coupling of a broad range of aryl chlorides, often under mild conditions at room temperature. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the chloro-phthalazine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 1-aryl-4-(trifluoromethyl)phthalazine product and regenerate the Pd(0) catalyst.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precatalyst that forms the active Pd(0) species. |

| Ligand | P(t-Bu)₃ or PCy₃ | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene, or THF | Solubilizes reactants and catalyst. |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. gold-chemistry.orgsynarchive.com This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of aryl chlorides using this method is challenging due to their lower reactivity compared to aryl iodides and bromides. wikipedia.org

The established mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to the Pd(0) complex occurs, followed by transmetalation and reductive elimination. wikipedia.org Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org To overcome the low reactivity of aryl chlorides, more forcing conditions or specialized catalyst systems, including copper-free protocols with highly active palladium/phosphine complexes, may be required. nih.gov

Table 2: Key Components in Sonogashira Coupling Reactions

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle. gold-chemistry.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a reactive copper acetylide. organic-chemistry.org |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as a solvent and deprotonates the terminal alkyne. |

| Terminal Alkyne | Phenylacetylene | The source of the alkynyl group. |

Beyond C-C bond formation, the chloro-substituent of 1-chloro-4-(trifluoromethyl)phthalazine is amenable to other palladium-catalyzed transformations, most notably the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. nih.gov

The development of catalyst systems based on palladium precursors and bulky, electron-rich phosphine ligands has been crucial for the successful amination of unreactive aryl chlorides. cmu.edu Ligands such as (o-biphenyl)P(t-Bu)₂ have enabled the amination of numerous aryl chlorides at room temperature, showcasing broad substrate scope and functional group tolerance. nih.govcmu.edu The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), formation of a palladium-amido complex, and reductive elimination to yield the aminated product. nih.gov

Mechanistic Investigations of Phthalazine Derivatization Reactions

Understanding the reaction mechanisms for the derivatization of the phthalazine core is crucial for optimizing reaction conditions and predicting outcomes. Modern mechanistic studies often combine experimental techniques like NMR spectroscopy with computational methods such as Density Functional Theory (DFT). acs.org

For reactions involving phthalazine derivatives, noncovalent interactions like π-π stacking can play a significant role in the stability of intermediates and transition states. acs.org In one detailed study on the dearomatization of N-acylphthalazinium salts, a combination of experimental (NMR, MS) and computational (DFT, MD) data revealed the formation of a highly ordered supramolecular complex. This complex involves π-π stacking between the phthalazine's benzene ring and a phenyl ring on the catalyst, which dictates the stereochemical outcome of the reaction. acs.org

Furthermore, the electronic properties of the phthalazine ring system heavily influence its reactivity. In related heterocyclic systems like 2,4-dichloroquinazoline, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack. mdpi.com This theoretical finding aligns with experimental observations where regioselective nucleophilic aromatic substitution (SNAr) occurs predominantly at this position. mdpi.com Similar electronic effects are expected to govern the reactivity of 1-chloro-4-(trifluoromethyl)phthalazine, where the chlorine at C1 is activated for displacement by both the ring nitrogens and the C4-trifluoromethyl group.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Chloro 4 Trifluoromethyl Phthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 1-chloro-4-(trifluoromethyl)phthalazine, ¹H, ¹³C, and ¹⁹F NMR are all critical for a complete structural assignment.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In 1-chloro-4-(trifluoromethyl)phthalazine, the protons are located on the benzo- portion of the phthalazine (B143731) core.

Expected Chemical Shifts and Splitting: The four aromatic protons on the benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm, due to the deshielding effects of the aromatic system and the fused heterocyclic ring. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. Protons closer to these groups will experience more significant deshielding. The protons would likely appear as a complex multiplet system, reflecting ortho, meta, and para couplings between them. In related phthalazine derivatives, aromatic protons are often observed in a range of 7.15 to 8.46 ppm. sigmaaldrich.com Titration experiments with related phthalazinium salts have also shown significant downfield shifts of aromatic protons, indicating the sensitivity of these environments to electronic changes. nih.gov

Table 1: Predicted ¹H NMR Data for 1-Chloro-4-(trifluoromethyl)phthalazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic C-H (4H) | 7.5 - 9.0 | Multiplet (m) |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for 1-chloro-4-(trifluoromethyl)phthalazine would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Aromatic and Heterocyclic Carbons: The carbons of the benzene and phthalazine rings are expected to appear in the aromatic region of the spectrum, approximately from δ 120 to 150 ppm.

Substituent Effects: The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the trifluoromethyl group (C-CF₃) would have their chemical shifts significantly influenced by these substituents. The C-Cl carbon would likely appear around δ 130-140 ppm. The C-CF₃ carbon signal is expected to be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), a characteristic feature for a CF₃ group. nist.gov In similar structures, aromatic carbons are found between 125.00 and 145.85 ppm. sigmaaldrich.com

Trifluoromethyl Carbon: The carbon of the CF₃ group itself will also appear as a quartet, typically in the range of δ 120-130 ppm, with a large C-F coupling constant (¹JC-F > 250 Hz).

Table 2: Predicted ¹³C NMR Data for 1-Chloro-4-(trifluoromethyl)phthalazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Aromatic C-H | 120 - 135 | Singlet (or doublet from long-range C-F coupling) |

| Aromatic C (quaternary) | 125 - 145 | Singlet (or triplet from long-range C-F coupling) |

| C-Cl | 130 - 140 | Singlet (or triplet from long-range C-F coupling) |

| C-CF₃ | 140 - 150 | Quartet (q) |

| -CF₃ | 120 - 130 | Quartet (q) |

¹⁹F NMR is highly specific for detecting fluorine-containing groups. The trifluoromethyl group in the target molecule makes this technique particularly informative.

Expected Chemical Shift: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is typically observed in a region characteristic for aryl-CF₃ groups. For instance, the ¹⁹F chemical shift for 1-chloro-4-(trifluoromethyl)benzene is reported at -62.6 ppm. nist.gov The introduction of a trifluoromethyl group can significantly alter the electronic properties and pKa of a molecule, making ¹⁹F NMR a sensitive probe for the local chemical environment. bldpharm.com

Table 3: Predicted ¹⁹F NMR Data for 1-Chloro-4-(trifluoromethyl)phthalazine

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -62 to -65 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and validation of the molecular formula.

Molecular Formula and Isotopic Pattern: The molecular formula for 1-chloro-4-(trifluoromethyl)phthalazine is C₉H₄ClF₃N₂. HRMS would be used to confirm its calculated exact mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two main peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom. While no specific experimental HRMS data is available for the title compound, it is a standard technique used to confirm the identity of related phthalazine derivatives by matching the found mass to the calculated mass.

Table 4: Predicted HRMS Data for 1-Chloro-4-(trifluoromethyl)phthalazine

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (for ³⁵Cl) | C₉H₄³⁵ClF₃N₂ | 232.0015 |

| [M+2]⁺ (for ³⁷Cl) | C₉H₄³⁷ClF₃N₂ | 233.9986 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands:

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹, typical for aromatic C-H bonds.

C=C and C=N Stretching: The aromatic and heterocyclic rings will show a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands, typically in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching modes.

C-Cl Stretching: A weaker absorption corresponding to the C-Cl stretch is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Complementary Techniques: IR and Raman spectroscopy are often complementary. While C-F and C-Cl stretches are typically strong in the IR spectrum, the symmetric vibrations of the aromatic rings may be more prominent in the Raman spectrum. Studies on related phthalazine compounds have used both techniques to assign vibrational modes.

Table 5: Predicted IR and Raman Active Vibrational Frequencies for 1-Chloro-4-(trifluoromethyl)phthalazine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak | Medium |

| C=C / C=N Stretch | Aromatic/Heterocyclic Rings | 1400 - 1650 | Medium-Strong | Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong | Medium-Weak |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It provides information about the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. ufg.br The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup, including the types of bonds and functional groups present. ufg.bryoutube.com

For aromatic and heterocyclic compounds like phthalazine derivatives, the UV-Vis spectra typically exhibit multiple absorption bands corresponding to different electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (for example, from a nitrogen lone pair) to an antibonding π* orbital.

Detailed research findings on related phthalazine derivatives are presented in the table below, illustrating the typical absorption ranges for these types of compounds.

Interactive Data Table: UV-Vis Absorption Data for Phthalazine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-(5,10-dioxo-1-phenyl-10,10a-dihydro-1H-pyrazolo[1,2-b]phthalazin-2-yl)acetonitrile | Methanol | 220, 240, 355 | ias.ac.in |

| 1-phenyl-2-(p-tolyl)-2,3,5,10-tetrahydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione | Methanol | 220, 245, 276, 360 | ias.ac.in |

The data indicates that phthalazine derivatives typically show strong absorptions in the UV region, which can be attributed to the π → π* transitions of the aromatic system. ias.ac.in The presence of substituents such as chloro and trifluoromethyl groups in 1-chloro-4-(trifluoromethyl)phthalazine is expected to modulate the energies of the molecular orbitals and thus influence the exact positions of the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a molecule reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. ias.ac.in For drug discovery and materials science, understanding the solid-state structure is critical as it influences properties like solubility, stability, and bioavailability. nih.gov

While a crystal structure for 1-chloro-4-(trifluoromethyl)phthalazine has not been reported in the reviewed literature, crystallographic data for related phthalazine derivatives offer valuable insights into the expected structural features. For example, the crystal structure of 1,4-dichlorophthalazine (B42487) has been determined, providing a reference for the geometry of the phthalazine core with chloro substituents. nih.gov The analysis of derivatives helps in understanding how different functional groups influence the molecular geometry and crystal packing.

Below is a data table summarizing crystallographic data for a related phthalazine derivative, showcasing the type of information obtained from an X-ray diffraction study.

Interactive Data Table: Crystallographic Data for a Phthalazine Derivative

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1,4-Dichlorophthalazine | C₈H₄Cl₂N₂ | - | - | - | - | - | - | - | - | nih.gov |

Note: Specific unit cell parameters for 1,4-Dichlorophthalazine were not provided in the abstract, but the reference confirms its structural characterization by X-ray diffraction.

The determination of the crystal structure of 1-chloro-4-(trifluoromethyl)phthalazine would provide definitive information on the planarity of the phthalazine ring system, the precise bond lengths of the C-Cl and C-CF₃ bonds, and the torsional angles between the trifluoromethyl group and the aromatic ring. Such data is invaluable for computational modeling and for understanding the structure-activity relationships of this class of compounds. Studies on other trifluoromethyl-substituted heterocyclic compounds have shown that the CF₃ group can significantly influence molecular conformation and intermolecular interactions. acs.orgnih.gov

Computational and Theoretical Investigations of 1 Chloro 4 Trifluoromethyl Phthalazine

Density Functional Theory (DFT) Calculations for Ground State Properties

Due to a lack of specific published research on the computational and theoretical investigations of 1-chloro-4-(trifluoromethyl)phthalazine, detailed experimental or calculated data for its ground and excited state properties are not available. However, the principles of Density Functional Theory (DFT) provide a robust framework for predicting these characteristics. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Molecular Conformation Analysis

The initial step in a computational study involves the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing the most stable three-dimensional structure. For 1-chloro-4-(trifluoromethyl)phthalazine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The planarity of the phthalazine (B143731) ring system and the orientation of the trifluoromethyl group would be key parameters determined in this step.

Vibrational Frequency Analysis (IR and Raman Spectra Prediction)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting. The calculated frequencies and their intensities can be compared with experimental spectra to confirm the structure of the synthesized compound. For 1-chloro-4-(trifluoromethyl)phthalazine, characteristic vibrational modes would be expected for the C-Cl stretching, the C-F stretching of the trifluoromethyl group, and the vibrations of the phthalazine ring.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are often understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 1-chloro-4-(trifluoromethyl)phthalazine, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis, such as the calculation of Mulliken charges, provides insight into the partial atomic charges within a molecule. This helps to understand the electrostatic potential and the polarity of different bonds. In 1-chloro-4-(trifluoromethyl)phthalazine, this analysis would quantify the electron-withdrawing effects of the chlorine atom and the trifluoromethyl group on the phthalazine ring system, influencing its reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

UV-Vis Spectra Simulation and Electronic Transition Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to simulate their UV-Vis absorption spectra. This calculation provides information about the electronic transitions between molecular orbitals that occur upon absorption of light. For 1-chloro-4-(trifluoromethyl)phthalazine, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heterocyclic aromatic compounds.

Quantum Chemical Topology and Reactivity Indices

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. For 1-chloro-4-(trifluoromethyl)phthalazine, methods rooted in quantum chemical topology and the calculation of reactivity indices offer a detailed picture of its chemical behavior.

The Quantum Theory of Atoms in Molecules (QTAIM) is a fundamental approach that partitions the electron density of a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be defined and analyzed. wikipedia.orgamercrystalassn.org This theory is based on the topology of the electron density (ρ(r)), where critical points in the density reveal the molecular structure. wikipedia.org For 1-chloro-4-(trifluoromethyl)phthalazine, a QTAIM analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density value and the Laplacian of the electron density (∇²ρ), characterize the nature of the chemical bonds. For instance, shared interactions (covalent bonds) typically exhibit a high electron density and a negative Laplacian value at the BCP. muni.cz

Another key topological tool is the Non-Covalent Interaction (NCI) index, which is used to visualize and analyze weak and non-covalent interactions based on the electron density and its reduced density gradient. researchgate.netrsc.org For a molecule like 1-chloro-4-(trifluoromethyl)phthalazine, NCI plots can reveal intramolecular interactions, such as potential weak hydrogen bonds or steric repulsions involving the trifluoromethyl and chloro substituents, which influence its preferred geometry.

Reactivity indices, typically calculated using Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. nih.govmdpi.com These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com In 1-chloro-4-(trifluoromethyl)phthalazine, the presence of the electron-withdrawing chlorine atom and the highly electronegative trifluoromethyl group is expected to significantly lower the energy of the LUMO, making the phthalazine ring highly susceptible to nucleophilic attack. nih.gov

The molecular electrostatic potential (MEP) is another crucial descriptor that maps the electrostatic potential onto the electron density surface of the molecule. This map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For 1-chloro-4-(trifluoromethyl)phthalazine, a prominent positive potential would be expected around the carbon atom attached to the chlorine (C1), indicating a prime site for nucleophilic attack. Conversely, the nitrogen atoms of the phthalazine ring would exhibit negative potential.

| Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Reduced nucleophilicity of the ring system |

| LUMO Energy | Very low | High electrophilicity; susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Large | High kinetic stability |

| Molecular Electrostatic Potential (MEP) | Positive potential at C1; Negative potential at ring nitrogens | C1 is the primary site for nucleophilic attack |

| QTAIM Bond Critical Points (BCPs) | Analysis of ρ(r) and ∇²ρ at BCPs | Characterizes bond strength and type (e.g., C-Cl, C-N, C-C) |

Reaction Mechanism Prediction and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms and analyzing the high-energy, transient structures known as transition states (TS). For 1-chloro-4-(trifluoromethyl)phthalazine, a key reaction of interest is the nucleophilic aromatic substitution (SNA_r_) at the C1 position, where the chlorine atom is displaced by a nucleophile.

DFT calculations can map the potential energy surface of this reaction, identifying the minimum energy pathway from reactants to products. This involves locating the geometry of the transition state, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate.

Computational studies on similar phthalazine systems have shown that the reaction mechanism can be complex, often involving the formation of a supramolecular complex between the phthalazine derivative and the reacting species. acs.org In a hypothetical reaction of 1-chloro-4-(trifluoromethyl)phthalazine with a generic nucleophile (Nu⁻), the transition state would involve the partial formation of the new C-Nu bond and the partial breaking of the C-Cl bond.

The stability of this transition state is heavily influenced by non-covalent interactions. acs.org Given the structure of the target molecule, several key interactions would be at play:

Halogen-π Interactions: The chlorine atom could engage in stabilizing interactions with π-systems of other molecules, such as an aromatic solvent or catalyst. nih.gov

π-π Stacking: The electron-deficient phthalazine ring can stack with electron-rich aromatic rings of other species involved in the reaction. acs.org

Hydrogen Bonding: If the nucleophile or solvent contains hydrogen bond donors, they can interact with the nitrogen atoms of the phthalazine ring, influencing the electron distribution and reactivity. acs.org

The Non-Covalent Interaction (NCI) analysis is particularly useful for visualizing these stabilizing and destabilizing interactions within the transition state structure. rsc.orgnih.gov NCI plots can reveal large, attractive surfaces corresponding to π-π stacking or hydrogen bonds, and smaller, repulsive regions indicating steric clash. researchgate.net Analysis of these interactions provides a deeper understanding of the factors that control reaction rates and selectivity. acs.org

| Interaction Type | Potential Role in Reaction Mechanism | Computational Analysis Method |

|---|---|---|

| Covalent Bond Formation/Breaking | Defines the primary reaction coordinate | Transition State Search, Intrinsic Reaction Coordinate (IRC) |

| π-π Stacking | Stabilization of reactant complex and transition state | NCI Plots, Energy Decomposition Analysis (EDA) |

| Halogen Bonding / Halogen-π | Stabilization involving the chlorine substituent | NCI Plots, QTAIM, MEP Analysis |

| Hydrogen Bonding | Interaction with ring nitrogens by protic species | NCI Plots, QTAIM |

| Steric Repulsion | Destabilization, influencing conformational preference | NCI Plots, Conformational Analysis |

Conformational Studies and Energy Landscapes

While the phthalazine ring system is largely rigid, the molecule possesses a key degree of conformational freedom: the rotation of the trifluoromethyl (-CF₃) group around the C4-C(F₃) single bond. Conformational studies investigate how the molecule's energy changes with this rotation, providing insight into the most stable arrangements and the energy barriers between them. nih.gov

Computational methods can be used to construct a potential energy landscape for this rotation. This is typically done by performing a "relaxed scan," where the dihedral angle of interest (e.g., a N=C-C-F angle) is systematically varied in small increments. At each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that fixed dihedral angle.

Plotting the resulting energy against the dihedral angle generates a one-dimensional potential energy surface, or energy landscape. This landscape for the -CF₃ rotation in 1-chloro-4-(trifluoromethyl)phthalazine would likely reveal energy minima (stable conformers) and maxima (rotational transition states). The minima would correspond to conformations where steric hindrance between the fluorine atoms and the adjacent nitrogen atom of the phthalazine ring is minimized. The energy difference between the highest and lowest points on this landscape represents the rotational energy barrier.

The conformational preference can have significant implications for the molecule's properties and interactions. For example, the orientation of the -CF₃ group can influence:

Crystal Packing: In the solid state, molecules will adopt a conformation that allows for the most efficient packing and maximizes stabilizing intermolecular interactions.

Reactivity: The steric bulk and electronic influence of the -CF₃ group can shield or expose certain parts of the molecule to attack, depending on its orientation.

Intermolecular Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, and their spatial arrangement, dictated by the conformation, will determine how they can interact with neighboring molecules.

| Dihedral Angle (N=C-C-F) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 1.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Energy Minimum) |

| 120° | 1.5 | Eclipsed (Transition State) |

| 180° | 0.0 | Staggered (Energy Minimum) |

| 240° | 1.5 | Eclipsed (Transition State) |

| 300° | 0.0 | Staggered (Energy Minimum) |

Note: This table is for illustrative purposes only and represents a simplified, idealized energy profile. Actual calculations would yield more complex and precise values.

Strategic Applications of 1 Chloro 4 Trifluoromethyl Phthalazine in Chemical Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The primary utility of 1-chloro-4-(trifluoromethyl)phthalazine in constructing complex heterocyclic systems lies in the reactivity of its C1-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the displacement of the chloride ion by a wide range of nucleophiles. This reaction serves as a powerful tool for annulating (fusing) new rings onto the phthalazine (B143731) framework.

For instance, reaction with hydrazine (B178648) or substituted hydrazides can lead to the formation of triazolophthalazine systems. acs.org Similarly, reaction with sodium azide can produce the corresponding tetrazolophthalazine derivatives. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govksu.edu.sa The general reaction scheme involves the initial substitution of the chlorine atom by the nucleophilic nitrogen of the hydrazine or azide, followed by an intramolecular cyclization.

The trifluoromethyl group at the 4-position, being strongly electron-withdrawing, influences the reaction rate by activating the phthalazine ring towards nucleophilic attack. This allows for the synthesis of a diverse array of fused heterocycles under controlled conditions.

Table 1: Potential Fused Heterocyclic Systems from 1-Chloro-4-(trifluoromethyl)phthalazine

| Reactant | Resulting Fused System |

|---|---|

| Hydrazine Hydrate (B1144303) | 6-(Trifluoromethyl)- nih.govtandfonline.comnih.govtriazolo[3,4-a]phthalazine |

| Substituted Hydrazides | 3-Substituted-6-(trifluoromethyl)- nih.govtandfonline.comnih.govtriazolo[3,4-a]phthalazine |

| Sodium Azide | 6-(Trifluoromethyl)tetrazolo[5,1-a]phthalazine |

Development of New Synthetic Reagents and Chemical Intermediates

1-Chloro-4-(trifluoromethyl)phthalazine is a key precursor for a variety of chemical intermediates. The facile displacement of its chloro group allows for the introduction of diverse functional groups, thereby generating a new family of substituted phthalazines that can serve as reagents in subsequent synthetic steps. nih.goviiste.org

Nucleophilic substitution reactions with various reagents can yield a range of valuable intermediates:

With Amines: Reaction with primary or secondary amines (e.g., p-phenylenediamine) produces 1-amino-4-(trifluoromethyl)phthalazine derivatives. These products can be further functionalized at the amino group. nih.gov

With Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form 1-alkoxy- or 1-aryloxy-4-(trifluoromethyl)phthalazines.

With Thiols: Thiolates react to form 1-(alkylthio)- or 1-(arylthio)-4-(trifluoromethyl)phthalazines. nih.gov

With Active Methylene Compounds: Carbon nucleophiles, such as those derived from malononitrile or ethyl cyanoacetate, can be used to form new carbon-carbon bonds at the 1-position.

These reactions are typically carried out in the presence of a base to neutralize the HCl formed. The resulting intermediates, which combine the phthalazine core with a trifluoromethyl group and another functional moiety, are valuable in the synthesis of targeted molecules for various applications. tandfonline.comtandfonline.com

Role in High-Throughput and Combinatorial Chemistry Libraries

In modern drug discovery and materials science, generating large collections of structurally related compounds for screening is crucial. This process, known as combinatorial chemistry, relies on robust and versatile building blocks. researchgate.net 1-Chloro-4-(trifluoromethyl)phthalazine is an excellent candidate for this role due to its defined reactive site.

The core principle involves using the phthalazine structure as a central scaffold. A library of compounds can be rapidly synthesized by reacting the 1-chloro position with a diverse set of reactants (e.g., a collection of different amines, thiols, or alcohols) in a parallel fashion. This approach, often performed on a solid phase, allows for the creation of hundreds or thousands of unique phthalazine derivatives in a short amount of time.

For example, a resin-bound secondary amine can react with 1-chloro-4-(trifluoromethyl)phthalazine to create a resin-bound intermediate. This intermediate can then be further reacted to build more complex structures, demonstrating the utility of the chlorophthalazine core in solid-phase synthesis for creating extensive chemical libraries. The presence of the trifluoromethyl group adds another layer of diversity, often enhancing properties like metabolic stability or binding affinity, which are desirable in drug candidates. nih.govnih.gov

Utilization in the Synthesis of Agrochemicals and Dyes (Focus on Chemical Process, not Efficacy or Safety)

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and stability. nih.govresearchgate.net Compounds containing a trifluoromethyl-substituted aromatic or heterocyclic ring are prevalent in herbicides, fungicides, and insecticides. nih.govresearchgate.net The synthetic process for such agrochemicals often involves the use of building blocks like 1-chloro-4-(trifluoromethyl)phthalazine. The chemical process would typically involve a nucleophilic substitution reaction where the 1-chloro group is displaced by another molecular fragment to assemble the final, more complex agrochemical structure. The phthalazine ring itself can be part of the active pharmacophore, while the chloro-substituent provides the reactive handle for synthesis.

Dyes: The phthalazine ring system, being an aromatic heterocycle, can be incorporated into the chromophore system of a dye molecule. The synthetic utility of 1-chloro-4-(trifluoromethyl)phthalazine in this context is again centered on the reactivity of the chloro group. This group can serve as a linking point to attach the phthalazine moiety to other parts of the dye molecule or to a substrate, such as a textile fiber. For example, in reactive dyes, a reactive group like a chlorotriazine is often used to form a covalent bond with the fiber. Analogously, the chlorophthalazine unit could be used in a similar capacity, where the chlorine atom is displaced by nucleophilic groups on the substrate.

Integration in Advanced Materials Science as a Structural Component (excluding specific material properties/performance)

In materials science, rigid heterocyclic structures like phthalazine are of interest for creating thermally stable polymers and functional organic materials. 1-Chloro-4-(trifluoromethyl)phthalazine can be integrated as a structural component into larger macromolecular systems.

The key to its integration is the reactive chloro group, which can participate in polymerization reactions. For example, it could undergo nucleophilic substitution with a di-functional nucleophile (like a diamine or a diol) in a step-growth polymerization process to form a polymer chain containing phthalazine units.

Furthermore, the trifluoromethyl group can impart specific characteristics to the resulting material, such as increased hydrophobicity and thermal stability. The phthalazine unit itself contributes rigidity and planarity to the polymer backbone, which can be desirable for creating materials with specific electronic or physical properties. The compound could also be used to create functionalized surfaces by grafting it onto a substrate via reaction at the C1-chloro position.

Future Research Directions and Emerging Trends in the Chemistry of 1 Chloro 4 Trifluoromethyl Phthalazine

The landscape of chemical synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For specialized heterocyclic compounds like Phthalazine (B143731), 1-chloro-4-(trifluoromethyl)-, future research is poised to unlock new possibilities in its synthesis and application. Emerging trends point towards the development of more environmentally benign processes, the exploration of new chemical behaviors under gentle conditions, and the integration of advanced digital and automated technologies. These research directions are critical for expanding the utility of this versatile chemical building block.

Q & A

Basic: What are the primary synthetic routes for 1-chloro-4-(trifluoromethyl)phthalazine?

The compound is synthesized via two main approaches:

- Phosphorus Oxychloride/Pentachloride Method : Heating 4-(substituted)phthalazinone with POCl₃ and PCl₅ under reflux, followed by ice-water quenching and ethanol recrystallization, yielding ~70–85% purity .

- Cyclocondensation-Chlorination : Cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate forms 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is chlorinated using POCl₃ to produce the target compound .

- Fluorination of Chlorinated Precursors : For trifluoromethyl introduction, chlorinated intermediates (e.g., 4-chlorotoluene) undergo stepwise chlorination and fluorination under high-pressure HF, achieving ~80–90% yield .

Basic: Which characterization techniques are critical for confirming the structure of phthalazine derivatives?

Key methods include:

- Spectroscopy : IR for functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and mass spectrometry for molecular ion validation .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 57.3%, Cl: 18.8% for C₉H₅ClF₃N₂) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions in derivatives .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Data : Oral LD₅₀ (rat) = 6800 mg/kg; vapor LC₅₀ = 4479 ppm. Use PPE (gloves, respirators) and work in fume hoods .

- Storage : Keep in airtight containers at <25°C, away from oxidizers and ignition sources .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration .

Advanced: How can researchers design derivatives to enhance VEGFR-2 inhibitory activity?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position to improve binding affinity. Derivatives like 1-(4-acetylphenyl) variants show IC₅₀ values <1 µM .

- Docking Studies : Use AutoDock Vina to simulate interactions with VEGFR-2's ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Cys919 and hydrophobic contacts with Leu840 .

- Bioisosteric Replacement : Replace phthalazine cores with benzoxazinones to modulate solubility while retaining activity .

Advanced: What methodologies are used to evaluate cytotoxicity in phthalazine derivatives?

- MTT Assay : Incubate derivatives (1–100 µM) with human cancer cell lines (e.g., HepG2, MCF-7) for 48–72 hours. Measure IC₅₀ using absorbance at 570 nm. Compound 25 (IC₅₀ = 2.1 µM) outperforms doxorubicin in hepatocellular carcinoma models .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism .

Advanced: How do mechanistic studies elucidate the role of phthalazines in VEGFR-2 inhibition?

- Kinase Assays : Use recombinant VEGFR-2 to measure ATPase activity inhibition. Derivatives like 2a reduce kinase activity by 80% at 10 µM .

- Western Blotting : Assess phosphorylation of downstream targets (e.g., ERK1/2) in endothelial cells to confirm pathway blockade .

Advanced: How should researchers address contradictions in synthetic yields across studies?

- Reaction Optimization : Varying POCl₃/PCl₅ ratios (1:1 vs. 1:2) can alter yields by 15–20%. Monitor reaction progress via GC-MS every 15 minutes to identify optimal termination points .

- Solvent Effects : Substituting ethanol with acetonitrile in recrystallization improves purity from 85% to 95% .

Advanced: What strategies improve solubility for in vivo studies?

- Co-Solvents : Use PEG-400 or DMSO (≤10% v/v) to achieve aqueous solubility >1 mg/mL .

- Prodrug Design : Esterify hydroxyl groups (e.g., acetate prodrugs) to enhance bioavailability. Hydrazinyl derivatives show 3x higher plasma concentrations .

Advanced: Which analytical methods quantify trace impurities in this compound?

- HPLC-UV : Use C18 columns (mobile phase: acetonitrile/0.1% TFA) with detection at 254 nm. LOD = 0.1 µg/mL .

- GC-ECD : Detect chlorinated byproducts (e.g., 4-chlorobenzaldehyde) at ppm levels .

Advanced: How do microwave-assisted methods compare to conventional synthesis?

- Efficiency : Microwave irradiation reduces reaction times from 12 hours to 30 minutes (e.g., cyclocondensation at 150°C) with 20% higher yields .

- Energy Savings : Power consumption decreases by 40% compared to oil-bath heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.